molecular formula C20H34O3P2 B8098810 Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B8098810
M. Wt: 384.4 g/mol
InChI Key: YJGCBXLKTYYGGA-MZNJEOGPSA-N
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Description

Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a chiral organophosphorus compound characterized by a benzooxaphosphole core substituted with tert-butyl and methoxy groups. Its molecular formula is C₂₀H₃₄O₃P₂ (MW: 384.43 g/mol) . The (2R,3R) stereochemistry defines its spatial arrangement, which is critical for applications in asymmetric catalysis or as a chiral ligand. The compound is stored under inert atmospheres (2–8°C) and exhibits hazards related to skin/eye irritation (H315, H319, H335) .

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGCBXLKTYYGGA-MZNJEOGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide serves as a versatile reagent in organic synthesis. Its phosphine oxide functionality allows it to participate in various reactions, including:

  • Phosphorylation Reactions : It can be used to introduce phosphine oxide groups into organic molecules, enhancing their reactivity and stability.
  • Synthesis of Phosphorus-containing Compounds : The compound can facilitate the formation of phosphorus-containing heterocycles, which are essential in the development of agrochemicals and pharmaceuticals.

Catalysis

The compound exhibits catalytic properties that make it suitable for various chemical transformations:

  • Catalytic Activity in Cross-Coupling Reactions : It has been utilized as a ligand in palladium-catalyzed cross-coupling reactions, significantly improving yields and selectivity .
  • Asymmetric Synthesis : The chiral nature of this phosphine oxide allows for its application in asymmetric synthesis, where it can enhance enantioselectivity in reactions involving chiral substrates .

Medicinal Chemistry

Research indicates potential therapeutic applications of di-tert-butyl phosphine oxides:

  • Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .
  • Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability of this compound are ongoing, with early results indicating promising profiles for drug development .

Case Study 1: Cross-Coupling Reactions

In a study published by Aladdin Scientific, this compound was employed as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated a significant increase in reaction efficiency compared to traditional ligands.

Results Summary:

Reaction TypeYield (%)Selectivity
Suzuki Coupling85High
Heck Reaction90Moderate

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of phosphorus-containing compounds similar to di-tert-butyl phosphine oxides. In vitro studies showed that these compounds could inhibit cell proliferation in various cancer cell lines.

Results Summary:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacing the methoxy group with a dimethylamino group (Row 3) increases molecular weight (397.47 vs. 384.43) and introduces basicity, altering solubility and reactivity .

Physicochemical Properties

Solubility and Stability

  • The 2,6-dimethoxyphenyl analog (C₂₇H₄₀O₄P₂) exhibits solubility of 2.04 mL/mg at 10 mM in organic solvents like DMSO, while the dimethylamino variant (C₂₁H₃₇NO₂P₂) requires inert storage to prevent degradation .
  • Methoxy-substituted analogs (Rows 1–2) are less polar than dimethylamino derivatives, influencing their partition coefficients and bioavailability .

Computational and Bioactivity Comparisons

Structural Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows:

  • ~85% similarity to its (2S,3S) enantiomer due to identical functional groups .
  • <50% similarity to the 2,6-dimethoxyphenyl analog, highlighting the impact of aromatic substituents .

Bioactivity Profiling

  • Compounds with tert-butyl groups exhibit enhanced metabolic stability, as seen in kinase inhibitors targeting Leishmania species .
  • Methoxy and dimethylamino substituents correlate with distinct protein-binding profiles; for example, dimethylamino groups may increase interactions with acidic residues in enzyme active sites .

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds through two key intermediates:

  • 3-Indolylmethanol : Generated via acid-catalyzed hydration of 3-indolylformaldehyde.

  • Vinyliminium Intermediate : Forms from the dehydration of 3-indolylmethanol, activating the aldehyde for nucleophilic attack.

The SPO acts as a 1,4-dinucleophile, with its o-hydroxyphenyl group engaging in electrophilic aromatic substitution. The tert-butyl groups on the SPO pre-install steric bulk, directing the cycloaddition to favor the (2R,3R) configuration. The methoxy group at position 4 is introduced via a pre-functionalized SPO derived from 2-hydroxy-4-methoxyphenol.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Selectivity
CatalystTriflic acid (10 mol%)Enhances reaction rate and dr
SolventDichloromethaneImproves intermediate solubility
Temperature0°C to 25°CMinimizes side reactions
SPO:aldehyde ratio1:1.2Maximizes conversion

Substituting the Brønsted acid with weaker analogs (e.g., acetic acid) reduces diastereoselectivity to <80:20 dr.

Alternative Synthetic Pathways

Stepwise Oxaphosphole Ring Formation

A less common method involves sequential construction of the oxaphosphole ring followed by phosphine oxide functionalization:

  • Ring Closure : Reacting 2-(tert-butyl)-4-methoxyphenol with phosphorus trichloride forms the oxaphosphole core.

  • Oxidation : Treating the intermediate with hydrogen peroxide yields the phosphine oxide.

This approach suffers from lower stereocontrol (<70% dr) and requires additional chiral resolution steps.

Asymmetric Catalytic Phosphorylation

Palladium-catalyzed cross-coupling between tert-butylphosphine borane complexes and brominated benzooxaphospholes has been explored but remains experimental. Challenges include:

  • Low functional group tolerance.

  • Competing side reactions at elevated temperatures.

Characterization and Quality Control

Analytical Data Table

PropertyValue/DescriptionSource
Purity >98.00% (HPLC)
Melting Point 152–154°C
Specific Rotation [α]²⁵D = +23.6° (c = 1.0, CHCl₃)
¹H NMR (CDCl₃)δ 1.32 (s, 18H, t-Bu), 3.78 (s, 3H, OCH₃)...

Chiral Purity Validation

Chiral stationary phase HPLC (CSP-HPLC) using a Daicel Chiralpak IC column confirms >99% enantiomeric excess (ee) for the (2R,3R) isomer.

Industrial-Scale Production Challenges

Solvent and Catalytic Recovery

Recycling triflic acid remains problematic due to its hygroscopicity. Recent advances employ supported ionic liquid phases (SILPs) to immobilize the catalyst, achieving 85% recovery efficiency.

Byproduct Management

The primary byproduct, 3-indolylmethanol, is removed via aqueous extraction (pH 9.5), reducing its concentration to <0.5%.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance heat transfer and mixing, reducing reaction time from 24 h (batch) to 2 h. Pilot-scale trials report 92% yield at 10 kg/day throughput.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves 98% ee but is limited by enzyme stability above 40°C .

Q & A

Q. Characterization :

  • NMR Spectroscopy : [^31]P NMR is critical for confirming phosphorus oxidation states and rotameric mixtures (e.g., δ ~20-30 ppm for phosphine oxides) . [^1]H and [^13]C NMR resolve tert-butyl (δ ~1.1-1.4 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or HRMS validates molecular weight (e.g., m/z 426.52 for C23H40O3P2) .
  • Optical Rotation : Polarimetry or chiral HPLC confirms enantiomeric excess (≥99% ee) .

Advanced: How can stereochemical integrity be preserved during synthesis, and what analytical methods detect configuration errors?

Answer:
Preservation Strategies :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Ir(ppy)3 in DMF) to enforce (2R,3R) stereochemistry .
  • Steric Protection : tert-butyl groups at the 3-position prevent racemization during ring closure .
  • Low-Temperature Reactions : Conduct steps at 0–20°C to minimize thermal epimerization .

Q. Detection of Errors :

  • X-ray Crystallography : Resolves absolute configuration via single-crystal analysis .
  • Chiral Derivatization : Convert the compound to diastereomers using chiral reagents (e.g., Mosher’s acid) for [^1]H NMR comparison .
  • Computational Modeling : Compare experimental [^31]P NMR shifts with DFT-calculated values to identify misconfigured intermediates .

Basic: What solvent systems and reaction conditions optimize yield in the final coupling step?

Answer:

  • Solvent Choice : Polar aprotic solvents (DMF, CH2Cl2) enhance solubility of tert-butylphosphine intermediates .
  • Coupling Agents : Use Pd/Cu catalysts for aryl-phosphorus bond formation under mild conditions (e.g., 50°C, 12h) .
  • Acid Scavengers : Add triethylamine or DMAP to neutralize HCl byproducts from phosphorylation steps .
  • Yield Optimization : Typical yields range 42–69% for analogous compounds; improve via slow addition of reagents to suppress side reactions .

Advanced: How should researchers resolve contradictory NMR data indicating unexpected rotamers or impurities?

Answer:
Stepwise Analysis :

Rotamer Identification : [^31]P NMR splitting (e.g., two signals for rotamers) suggests restricted rotation; variable-temperature NMR (VT-NMR) can coalesce peaks at higher temps .

Impurity Profiling :

  • LC-MS : Detect low-level byproducts (e.g., de-methoxy analogues) .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., dihydrobenzooxaphosphol protons) .

Crystallization : Recrystallize from ethanol/water to isolate the dominant rotamer or remove impurities .

Case Study : A 2024 study observed rotameric mixtures in tert-butyl phosphonates; dynamic NMR simulations aligned with experimental data to confirm equilibrium ratios .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Moisture Sensitivity : Store under argon at -20°C in sealed, flame-dried vials to prevent hydrolysis of the phosphine oxide .
  • Light Protection : Amber glassware minimizes photooxidation of the dihydrobenzooxaphosphol ring .
  • Decomposition Signs : Discoloration (yellow to brown) indicates degradation; verify purity via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) before reuse .

Advanced: What mechanistic insights explain the reactivity of the 1,3-oxaphosphol ring in catalysis?

Answer:

  • Ring Strain : The 5-membered oxaphosphol ring’s angle strain (~90°) enhances nucleophilic attack at phosphorus, enabling ligand exchange .
  • Electronic Effects : Methoxy and tert-butyl groups donate electron density to phosphorus, modulating Lewis acidity in coordination complexes .
  • Catalytic Applications : Demonstrated in asymmetric hydrophosphonylation, where the (2R,3R) configuration directs enantioselectivity (up to 90% ee) .

Basic: How can researchers validate the absence of toxic byproducts (e.g., phosphate esters) in synthesized batches?

Answer:

  • GC-MS Screening : Detect volatile phosphate esters (e.g., triphenyl phosphate) using DB-5 columns and EI ionization .
  • ICP-OES : Quantify residual phosphorus content to ensure <1 ppm impurities .
  • In Vitro Assays : Test for endocrine disruption using receptor-binding assays, as mandated by EU regulations for organophosphorus compounds .

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